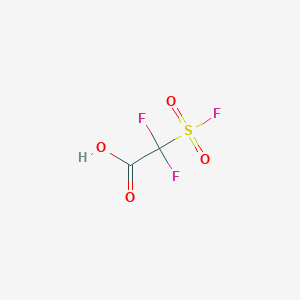
4,15-Dinor-3-hidroxi-1(5)-xanteno-12,8alfa-ólido
Descripción general
Descripción
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a natural sesquiterpenoid compound isolated from the roots of Xanthium sibiricum
Aplicaciones Científicas De Investigación
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide has several scientific research applications, including:
Chemistry: Used as a starting material for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide involves several steps, starting from the extraction of natural sources like Xanthium sibiricum. The compound can be isolated using chromatographic techniques and further purified to achieve high purity levels.
Industrial Production Methods
Industrial production methods for 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide depend on the specific reagents and conditions used. These products can include various derivatives with enhanced biological and chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes, leading to its observed effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is unique compared to other similar compounds due to its distinct structure and properties. Similar compounds include diversifolide and other sesquiterpenoids isolated from natural sources. These compounds share some structural similarities but differ in their specific biological activities and applications.
Propiedades
IUPAC Name |
(3R,3aR,7S,8aS)-6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3/t8-,9+,11+,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXJTUNOIGNZKZ-SPFNVWMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC=C1CCO)C(C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H](CC=C1CCO)[C@H](C(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















